molecular formula C7H14ClN B589548 N-Methyl-2-piperidinemethyl-d5 Chloride CAS No. 1795025-62-5

N-Methyl-2-piperidinemethyl-d5 Chloride

Cat. No.: B589548
CAS No.: 1795025-62-5
M. Wt: 152.677
InChI Key: FGMRHGUEOYXVMX-YRYIGFSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-piperidinemethyl-d5 Chloride is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium, a heavier isotope of hydrogen. This compound is often utilized in various fields such as neurology, proteomics, and analytical chemistry due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-piperidinemethyl-d5 Chloride typically involves the deuteration of N-Methyl-2-piperidinemethyl Chloride. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a deuterium source, a catalyst such as palladium on carbon, and a suitable solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the deuterated product. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-piperidinemethyl-d5 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-Methyl-2-piperidinemethyl-d5 Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-piperidinemethyl-d5 Chloride involves its interaction with molecular targets such as enzymes and receptorsThis property is exploited in studies to understand reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-piperidinemethyl-d5 Chloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .

Properties

CAS No.

1795025-62-5

Molecular Formula

C7H14ClN

Molecular Weight

152.677

IUPAC Name

2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine

InChI

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2

InChI Key

FGMRHGUEOYXVMX-YRYIGFSMSA-N

SMILES

CN1CCCCC1CCl

Synonyms

1-Methyl-2-chloromethylpiperidine-d5;  2-Chloromethyl-1-methylpiperidine-d5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.